2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
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Overview
Description
2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid is a synthetic organic compound with the molecular formula C14H18N2O5. This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group and a piperidine derivative. It is primarily used in research settings and is not intended for human or other use .
Preparation Methods
The synthesis of 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid involves several steps. One common synthetic route includes the condensation of 2-hydroxybenzoic acid with 4-methoxypiperidine-1-carbonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid can be compared with other similar compounds, such as:
2-Hydroxybenzoic acid:
4-Methoxypiperidine: This compound contains the piperidine moiety but does not have the benzoic acid core.
N-(4-Methoxypiperidin-1-yl)benzoic acid: Similar in structure but with variations in the substitution pattern on the benzoic acid ring.
Properties
IUPAC Name |
2-hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-10-4-6-16(7-5-10)14(20)15-9-2-3-12(17)11(8-9)13(18)19/h2-3,8,10,17H,4-7H2,1H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKWSNPZRACPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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